molecular formula C15H22O3 B15476585 Benzoic acid, 2-hydroxy-5-octyl- CAS No. 28488-49-5

Benzoic acid, 2-hydroxy-5-octyl-

Cat. No.: B15476585
CAS No.: 28488-49-5
M. Wt: 250.33 g/mol
InChI Key: IKRKINIKITZMKG-UHFFFAOYSA-N
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Description

Benzoic acid derivatives are pivotal in pharmaceuticals, agrochemicals, and industrial applications due to their structural versatility and functional properties. This substitution pattern confers unique physicochemical properties:

  • Acidity: The hydroxyl group at position 2 increases acidity (pKa ~2.8–3.0), similar to salicylic acid, but steric hindrance from the octyl group may slightly modulate this value.

Properties

CAS No.

28488-49-5

Molecular Formula

C15H22O3

Molecular Weight

250.33 g/mol

IUPAC Name

2-hydroxy-5-octylbenzoic acid

InChI

InChI=1S/C15H22O3/c1-2-3-4-5-6-7-8-12-9-10-14(16)13(11-12)15(17)18/h9-11,16H,2-8H2,1H3,(H,17,18)

InChI Key

IKRKINIKITZMKG-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCC1=CC(=C(C=C1)O)C(=O)O

Origin of Product

United States

Comparison with Similar Compounds

Physicochemical Properties

Table 1: Key Properties of Selected Benzoic Acid Derivatives
Compound Substituents Water Solubility LogP Key Applications
Benzoic acid, 2-hydroxy-5-octyl- 2-OH, 5-C8H17 Low ~5.2* Surfactants, drug delivery
Benzoic acid (BA) None Moderate (3.4 g/L) 1.87 Food preservative
Salicylic acid 2-OH Low (1.8 g/L) 2.01 Topical anti-inflammatory
2-Amino-5-Bromo Benzoic Acid 2-NH2, 5-Br Moderate ~2.5 Anticancer agents (MCF7 cells)
2-Methoxy-5-sulfobenzoic acid 2-OCH3, 5-SO3H High <0 Dyes, ion-exchange resins

*Estimated based on octanol-water partitioning trends for alkyl-substituted aromatics.

  • Extraction Behavior: In emulsion liquid membrane systems, benzoic acid derivatives with higher hydrophobicity (e.g., phenol, benzoic acid) exhibit faster extraction rates due to larger distribution coefficients (m). The octyl chain in 2-hydroxy-5-octyl-benzoic acid likely enhances m further, enabling rapid initial extraction similar to phenol (>98% in <5 minutes) but slower effective diffusivity due to molecular bulk .
  • Solubility : Compared to sulfonated derivatives (e.g., 2-methoxy-5-sulfobenzoic acid), the octyl group drastically reduces water solubility, limiting applications in aqueous systems but favoring use in lipid-rich environments .
Table 2: Toxicity and Bioactivity Profiles
Compound LD50 (Mice, Oral) Notable Bioactivity
Benzoic acid, 2-hydroxy-5-octyl- Not reported Potential surfactant or antimicrobial
2-Amino-5-Bromo Benzoic Acid Comparable to cisplatin (CACO2 cells) MCF7 breast cancer inhibition (IC50 ~5 µM)
Salicylic acid 891 mg/kg Anti-inflammatory, keratolytic
5-Hydroxy anthranilic acid Inactive Antioxidant (ineffective in CACO2)
  • Quantitative Structure-Toxicity Relationships (QSTR): Molecular connectivity indices (0JA, 1JA, JB) correlate with toxicity in benzoic acids.
  • Anticancer Activity: Unlike halogenated derivatives (e.g., 2-Amino-5-Bromo Benzoic Acid), the octyl group’s hydrophobicity might enhance cellular uptake but could reduce specificity, as seen in inactive compounds like 5-Hydroxy anthranilic acid .

Q & A

Q. What are the recommended synthetic routes for 2-hydroxy-5-octyl-benzoic acid, and how do substituent positions influence reactivity?

The synthesis of substituted benzoic acids typically involves Friedel-Crafts alkylation or carboxylation. For 2-hydroxy-5-octyl-benzoic acid, a plausible route is:

  • Step 1 : Introduce the octyl group via alkylation of salicylic acid (2-hydroxybenzoic acid) using 1-bromooctane under acidic conditions.
  • Step 2 : Optimize regioselectivity using catalysts like AlCl₃ to direct substitution to the para position relative to the hydroxyl group .
  • Methodological Note : Monitor reaction progress via TLC or HPLC-MS to confirm intermediate formation . Substituent steric effects and electronic directing groups (e.g., -OH) critically influence reaction pathways and yields .

Q. Which analytical techniques are most effective for characterizing 2-hydroxy-5-octyl-benzoic acid’s purity and structure?

  • LC-MS (Liquid Chromatography-Mass Spectrometry) : Quantifies purity and identifies impurities using retention time and mass-to-charge ratios. For structural confirmation, employ high-resolution MS to distinguish between isomers .
  • NMR Spectroscopy : Use ¹H and ¹³C NMR to verify substitution patterns (e.g., hydroxyl at position 2, octyl at position 5). DEPT-135 or 2D COSY experiments resolve overlapping signals in aromatic regions .
  • FT-IR : Confirm functional groups (carboxylic acid C=O stretch at ~1700 cm⁻¹, hydroxyl O-H stretch at ~2500-3300 cm⁻¹) .

Q. How do the physicochemical properties of 2-hydroxy-5-octyl-benzoic acid affect its solubility and stability in experimental setups?

  • Solubility : The hydroxyl group enhances polarity, improving solubility in polar solvents (e.g., ethanol, DMSO), while the octyl chain increases lipophilicity. Conduct solubility tests in buffers (pH 2–10) to optimize formulation .
  • Stability : Perform accelerated stability studies (40°C/75% RH for 6 months) with HPLC monitoring. Degradation pathways (e.g., decarboxylation) are pH-dependent; acidic conditions stabilize the carboxyl group .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for 2-hydroxy-5-octyl-benzoic acid derivatives?

  • Data Triangulation : Cross-validate bioactivity (e.g., antioxidant assays like DPPH/ABTS) using orthogonal methods (e.g., cell-based ROS assays) .
  • Structural Confirmation : Ensure synthesized compounds are free of impurities (e.g., residual catalysts) that may skew bioactivity results. Use preparative HPLC for purification .
  • Mechanistic Studies : Employ molecular docking to predict interactions with target proteins (e.g., COX-2 for anti-inflammatory activity) and validate via SPR (Surface Plasmon Resonance) .

Q. What experimental design considerations are critical for optimizing the alkylation step in synthesizing 2-hydroxy-5-octyl-benzoic acid?

  • Catalyst Screening : Test Lewis acids (e.g., FeCl₃ vs. AlCl₃) to improve para-substitution selectivity. Monitor reaction kinetics via in-situ IR .
  • Solvent Effects : Compare polar aprotic (e.g., DMF) vs. non-polar solvents (e.g., toluene) to balance reactivity and solubility. Use DoE (Design of Experiments) to optimize temperature and molar ratios .
  • Byproduct Analysis : Identify side products (e.g., di-alkylated derivatives) using GC-MS and adjust stoichiometry to minimize their formation .

Q. How can researchers assess the environmental impact of 2-hydroxy-5-octyl-benzoic acid during disposal?

  • Ecotoxicology Testing : Perform acute toxicity assays on Daphnia magna or algae to determine EC₅₀ values. Compare with PNEC (Predicted No-Effect Concentration) thresholds .
  • Degradation Studies : Use OECD 301B (Ready Biodegradability) tests to evaluate mineralization in aqueous systems. LC-MS/MS can track degradation intermediates .
  • Regulatory Compliance : Adhere to REACH guidelines for hazard classification and disposal protocols. Document DNELs (Derived No-Effect Levels) for occupational exposure .

Q. What methodologies are suitable for studying the compound’s interaction with biological membranes?

  • Liposome Binding Assays : Prepare liposomes mimicking mammalian membranes (e.g., DOPC/DPPC/cholesterol). Use fluorescence quenching or SPR to quantify partitioning .
  • MD Simulations : Model interactions with lipid bilayers (e.g., CHARMM force fields) to predict permeability and accumulation .
  • Caco-2 Permeability : Assess intestinal absorption potential in vitro. Correlate with LogP values (octanol-water partition coefficient) .

Methodological Notes

  • Safety Protocols : Use fume hoods and PPE (gloves, goggles) during synthesis. Avoid dust formation; benzoic acid derivatives are skin/eye irritants .
  • Data Reproducibility : Report detailed reaction conditions (catalyst loading, solvent purity) and analytical parameters (HPLC gradients, MS ionization modes) .
  • Ethical Compliance : For biological studies, follow institutional guidelines for in vivo/in vitro testing .

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